molecular formula C11H13Cl2NO B13318880 N-(3,5-dichlorophenyl)oxan-4-amine

N-(3,5-dichlorophenyl)oxan-4-amine

Cat. No.: B13318880
M. Wt: 246.13 g/mol
InChI Key: GQMSPYMESFNYDC-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13Cl2NO. It is characterized by the presence of a dichlorophenyl group attached to an oxan-4-amine structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)oxan-4-amine typically involves the reaction of 3,5-dichlorobenzoic acid with oxan-4-amine under specific conditions. One common method includes the use of O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in a dry DMF (dimethylformamide) solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process generally involves large-scale reactions using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(3,5-dichlorophenyl)oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. It is known to disrupt mycobacterial energetics, making it a potential candidate for antibacterial therapies. The compound affects the energy production pathways in mycobacteria, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to disrupt mycobacterial energetics sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)oxan-4-amine

InChI

InChI=1S/C11H13Cl2NO/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2

InChI Key

GQMSPYMESFNYDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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